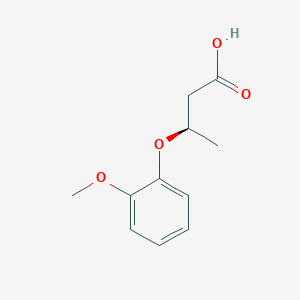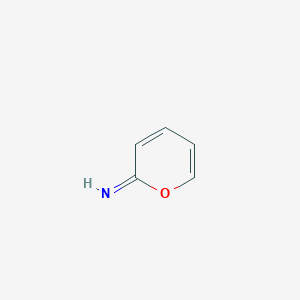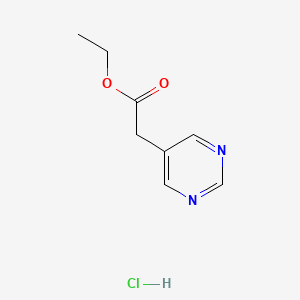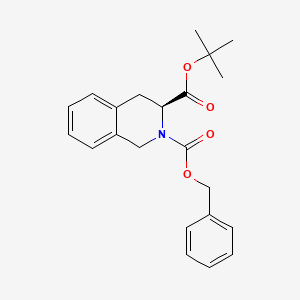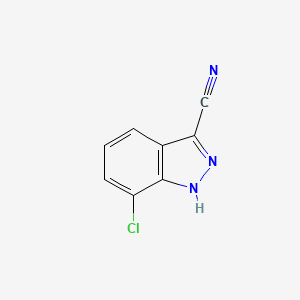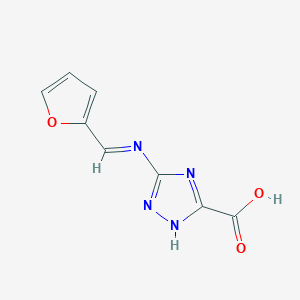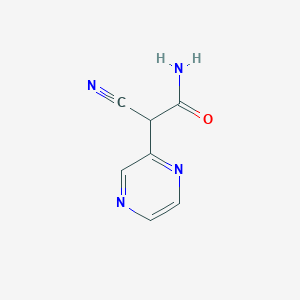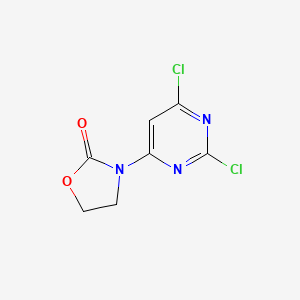
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an oxazolidinone ring
Vorbereitungsmethoden
The synthesis of 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one typically involves the reaction of 2,4-dichloropyrimidine with an appropriate oxazolidinone precursor. One common method involves dissolving 2,4-dichloropyrimidine in a solvent such as dimethylformamide (DMF) and reacting it with an oxazolidinone derivative under controlled temperature conditions. For example, heating the mixture at 65°C for a few hours can facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Formation of Derivatives: The oxazolidinone ring can be modified to form various derivatives, which can be explored for different biological activities
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one has been extensively studied for its potential as an inhibitor of isocitrate dehydrogenase 1 (IDH1), an enzyme involved in the tricarboxylic acid cycle. Inhibitors of IDH1 have shown promise in the treatment of various cancers, including glioma, gastric cancer, and colorectal cancer . The compound’s ability to inhibit IDH1 makes it a valuable candidate for the development of novel anticancer drugs .
Wirkmechanismus
The mechanism of action of 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one involves its interaction with the active site of IDH1. By binding to the enzyme, the compound inhibits its activity, thereby disrupting the metabolic pathways that are crucial for the growth and survival of cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one include other oxazolidinone derivatives that also target IDH1. These compounds may vary in their substitution patterns on the pyrimidine and oxazolidinone rings, leading to differences in their biological activities and pharmacokinetic properties. Some notable similar compounds include:
- 3-(2-Chloropyrimidin-4-yl)oxazolidin-2-one
- 3-(2,4-Dichloropyrimidin-4-yl)oxazolidin-2-one
- 3-(2,6-Dichloropyrimidin-4-yl)-4-ethyloxazolidin-2-one .
These compounds are studied for their potential as enzyme inhibitors and their applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H5Cl2N3O2 |
|---|---|
Molekulargewicht |
234.04 g/mol |
IUPAC-Name |
3-(2,6-dichloropyrimidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-4-3-5(11-6(9)10-4)12-1-2-14-7(12)13/h3H,1-2H2 |
InChI-Schlüssel |
SVQWZNJFNJLYAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1C2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


